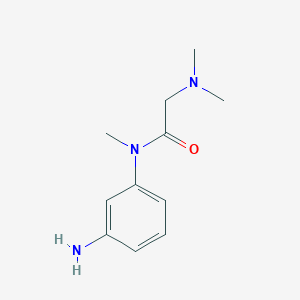

N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide

Description

N-(3-Aminophenyl)-N,N²,N²-trimethylglycinamide is a glycinamide derivative featuring a 3-aminophenyl group attached to a glycine backbone, with three methyl substituents on the nitrogen atoms. This compound is structurally characterized by its meta-aminophenyl moiety and the presence of methyl groups, which enhance its lipophilicity and influence its reactivity.

Properties

CAS No. |

652140-34-6 |

|---|---|

Molecular Formula |

C11H17N3O |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

N-(3-aminophenyl)-2-(dimethylamino)-N-methylacetamide |

InChI |

InChI=1S/C11H17N3O/c1-13(2)8-11(15)14(3)10-6-4-5-9(12)7-10/h4-7H,8,12H2,1-3H3 |

InChI Key |

UOXNOUUHJCXZPZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC(=O)N(C)C1=CC=CC(=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide typically involves the reaction of 3-aminophenylamine with trimethylglycine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Acylation Reactions

The aromatic amine group (3-aminophenyl) undergoes acylation with electrophilic reagents such as acid chlorides or anhydrides. For example:

This reaction typically occurs in polar aprotic solvents (e.g., acetonitrile) at room temperature, yielding acylated derivatives . Steric hindrance from the trimethylglycinamide group directs reactivity toward the aromatic amine.

Alkylation and Quaternization

The tertiary amine in the glycinamide moiety participates in alkylation, forming quaternary ammonium salts under acidic conditions:

Reactivity is moderated by steric bulk, requiring vigorous conditions (e.g., excess alkylating agents like methyl iodide) .

Hydrolysis of the Amide Bond

The glycinamide linkage undergoes hydrolysis under acidic or basic conditions:

| Condition | Product 1 | Product 2 |

|---|---|---|

| Acidic (HCl) | Trimethylamine hydrochloride | 3-Aminophenyl glycine derivative |

| Basic (NaOH) | Trimethylamine | 3-Aminophenyl glycine salt |

This cleavage is critical in prodrug activation or metabolic pathways .

Nucleophilic Substitution

The aromatic amine acts as a nucleophile in SNAr (nucleophilic aromatic substitution) reactions. For instance, with nitroaryl halides:

Electron-donating groups on the aryl halide enhance reactivity .

Oxidation Reactions

The primary aromatic amine oxidizes to nitro or nitroso derivatives under strong oxidizing agents (e.g., KMnO₄ or HNO₃):

Controlled conditions prevent over-oxidation of the glycinamide moiety .

Metal Coordination

The tertiary amine and amide groups coordinate transition metals (e.g., Cu²⁺ or Fe³⁺), forming complexes relevant to medicinal chemistry:

Such complexes are studied for their potential bioactivity .

Key Influences on Reactivity

-

Steric Effects : Trimethyl groups reduce nucleophilicity of the tertiary amine.

-

Electronic Effects : The aromatic amine’s electron-rich nature enhances electrophilic substitution .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) optimize acylation and alkylation yields .

This compound’s multifunctional reactivity supports applications in drug design and materials science, particularly where controlled modification of amine groups is required .

Scientific Research Applications

N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide has demonstrated effectiveness in inhibiting Inosine Monophosphate Dehydrogenase (IMPDH) activity.

IMPDH Inhibition and Therapeutic Applications:

- IMPDH is a crucial enzyme in the regulation of cell proliferation and differentiation, particularly in the de novo synthesis of guanosine nucleotides, which are essential for cell division and replication .

- Inhibition of IMPDH can be therapeutically advantageous for IMPDH-associated disorders .

- This compound's ability to inhibit IMPDH suggests its potential use as a therapeutic agent for such disorders.

IMPDH-Associated Disorders:

- The WO2000025780A1 patent discusses heterocyclic compounds for use as IMPDH inhibitors, highlighting their potential in treating disorders associated with IMPDH . The invention also relates to methods for inhibiting the activity of IMPDH using the compounds of this invention and related compounds .

- The compounds presented in the patent are effective IMPDH inhibitors, offering therapeutic advantages such as increased solubility and reduced side effects compared to prior art compounds .

Cyanamides in Chemical Synthesis:

- Cyanamides, a class of compounds related to this compound, have applications in cycloaddition chemistry, aminocyanation reactions, and as electrophilic reagents .

- Substituted cyanamides are used as building blocks in synthesizing nitrogen-rich heterocycles, which are useful in pharmaceutical drugs . For example, cyanamides can be employed in [3 + 2] cycloaddition reactions to synthesize 2-amino-1,3-oxazoles .

- Mono and disubstituted cyanamides can be synthesized through N-cyanation of secondary amines using electrophilic nitrile reagents .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-N,N~2~,N~2~-trimethylglycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the Amide Family

The following table compares key structural and functional attributes of N-(3-Aminophenyl)-N,N²,N²-trimethylglycinamide with related compounds:

Key Differences and Implications

Substituent Effects: Trimethylglycinamide vs. Acetamide/Propionamide: The trimethyl groups on the glycinamide nitrogen enhance steric hindrance and lipophilicity compared to acetyl or propionyl substituents. This may improve membrane permeability in drug candidates but reduce aqueous solubility . Boc-Protected Derivatives: The tert-butyl carbamate group in tert-butyl N-(3-aminophenyl)carbamate provides temporary protection for the amine during synthesis, enabling selective reactivity in multi-step pharmaceutical processes .

Positional Isomerism: Meta- vs. para-aminophenyl groups (e.g., 3-aminophenyl vs. 4-aminophenyl) alter electronic properties. For example, 2-(3-aminophenyl)benzothiazole derivatives exhibit distinct structure-activity relationships in sulfonamide drug candidates compared to para-substituted analogs .

Applications: Pharmaceutical Intermediates: Compounds like tert-butyl N-(3-aminophenyl)carbamate are critical in NSAID synthesis, while simpler acetamides are used in dye manufacturing . Polymer Chemistry: Derivatives such as 3-chloro-N-phenyl-phthalimide () and polymers incorporating aminophenyl groups () highlight the role of aromatic amines in high-performance materials.

Biological Activity

N-(3-Aminophenyl)-N,N,N'-trimethylglycinamide, a compound with potential therapeutic applications, has been studied for its biological activity, particularly its role as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). This enzyme is crucial in the de novo synthesis pathway of guanosine nucleotides, which are vital for cell proliferation and differentiation. The following sections detail the compound's mechanisms of action, research findings, and potential therapeutic uses.

IMPDH catalyzes the conversion of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), a critical step in nucleotide synthesis. Inhibition of IMPDH can selectively target rapidly proliferating cells, such as lymphocytes, making it a promising candidate for immunosuppressive therapy. The unique reliance of B and T lymphocytes on the de novo pathway for nucleotide synthesis highlights the potential for selective inhibition without affecting other cell types .

Research Findings

- Inhibition of IMPDH : Studies have demonstrated that N-(3-Aminophenyl)-N,N,N'-trimethylglycinamide effectively inhibits IMPDH activity. This inhibition can lead to decreased proliferation in lymphocytes, suggesting potential applications in treating autoimmune diseases and preventing transplant rejection .

- Anticancer Potential : The compound has shown promise in various cancer models due to its ability to inhibit cell growth by targeting nucleotide synthesis pathways. Research indicates that malignant cells often exhibit increased IMPDH activity, making them more susceptible to inhibitors like N-(3-Aminophenyl)-N,N,N'-trimethylglycinamide .

- Adipogenesis Modulation : Recent studies have explored the role of IMPDH inhibitors in modulating adipogenesis, indicating that N-(3-Aminophenyl)-N,N,N'-trimethylglycinamide may influence lipid accumulation and preadipocyte differentiation. This suggests potential applications in obesity-related conditions .

Case Studies

- Autoimmune Disease Treatment : In a clinical setting, compounds similar to N-(3-Aminophenyl)-N,N,N'-trimethylglycinamide have been used to manage autoimmune diseases by inhibiting lymphocyte proliferation. Patients treated with IMPDH inhibitors showed reduced disease activity and improved outcomes .

- Cancer Therapy : In vitro studies on various cancer cell lines demonstrated that N-(3-Aminophenyl)-N,N,N'-trimethylglycinamide inhibited cell growth with IC50 values comparable to established chemotherapeutics. For instance, in human leukemic cell lines, significant reductions in cell viability were observed following treatment with this compound .

Data Tables

| Biological Activity | IC50 Value (μM) | Cell Line/Model |

|---|---|---|

| IMPDH Inhibition | 0.25 | Human lymphocytes |

| Cancer Cell Growth Inhibition | 15.9 | MCF-7 (ER-positive breast cancer) |

| Adipogenesis Modulation | Not specified | Preadipocytes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.